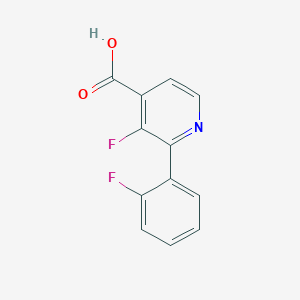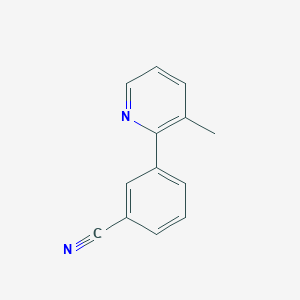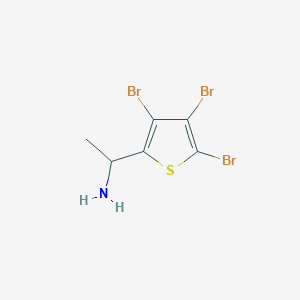
Tris(3-chloropropyl) borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3-chloropropyl) borate is an organoboron compound characterized by the presence of three 3-chloropropyl groups attached to a borate core
准备方法
Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl) borate can be synthesized through the reaction of boric acid with 3-chloropropanol under dehydrating conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the borate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove any impurities and obtain high-purity this compound.
化学反应分析
Types of Reactions: Tris(3-chloropropyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other boron-containing compounds.
Substitution: The 3-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Borate esters with higher oxidation states.
Reduction: Reduced boron compounds.
Substitution: Substituted borate esters with different functional groups.
科学研究应用
Tris(3-chloropropyl) borate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron metabolism.
Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
作用机制
The mechanism of action of tris(3-chloropropyl) borate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include boron-mediated enzyme inhibition or activation, as well as interactions with cellular membranes.
相似化合物的比较
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borane
- Tris(2-chloroethyl) borate
Comparison: Tris(3-chloropropyl) borate is unique due to its specific 3-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to other borate esters. For example, tris(trimethylsilyl) borate is primarily used in lithium-ion batteries, while tris(pentafluorophenyl) borane is known for its strong Lewis acidity and applications in catalysis. Tris(2-chloroethyl) borate, on the other hand, has different reactivity due to the presence of 2-chloroethyl groups.
属性
CAS 编号 |
7150-61-0 |
|---|---|
分子式 |
C9H18BCl3O3 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
tris(3-chloropropyl) borate |
InChI |
InChI=1S/C9H18BCl3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |
InChI 键 |
HVMKUXICPDJZGB-UHFFFAOYSA-N |
规范 SMILES |
B(OCCCCl)(OCCCCl)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)
![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)

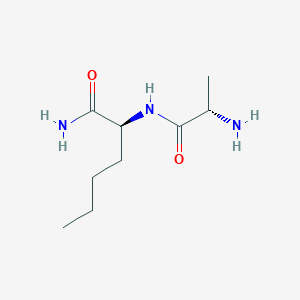

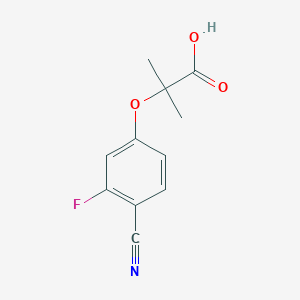
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)
![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
